molecular formula C22H16N2O4S B2441377 (E)-N-((1,3-dioxoisoindolin-2-yl)(phenyl)methylene)-4-methylbenzenesulfonamide CAS No. 202056-02-8

(E)-N-((1,3-dioxoisoindolin-2-yl)(phenyl)methylene)-4-methylbenzenesulfonamide

Cat. No.: B2441377
CAS No.: 202056-02-8
M. Wt: 404.44
InChI Key: PIWFYWQRTUVFEV-BSYVCWPDSA-N
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Description

(E)-N-((1,3-dioxoisoindolin-2-yl)(phenyl)methylene)-4-methylbenzenesulfonamide is a complex organic compound that features a combination of isoindolinone, phenyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1,3-dioxoisoindolin-2-yl)(phenyl)methylene)-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the condensation of 1,3-dioxoisoindolin-2-yl with a benzaldehyde derivative under basic conditions to form the intermediate Schiff base. This intermediate is then reacted with 4-methylbenzenesulfonamide in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1,3-dioxoisoindolin-2-yl)(phenyl)methylene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((1,3-dioxoisoindolin-2-yl)(phenyl)methylene)-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological molecules may lead to the development of new treatments for diseases.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    N-((1,3-dioxoisoindolin-2-yl)(phenyl)methylene)-benzenesulfonamide: Similar structure but lacks the methyl group on the benzene ring.

    N-((1,3-dioxoisoindolin-2-yl)(phenyl)methylene)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

(E)-N-((1,3-dioxoisoindolin-2-yl)(phenyl)methylene)-4-methylbenzenesulfonamide is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature may enhance its stability and specificity in various applications.

Properties

IUPAC Name

(NE)-N-[(1,3-dioxoisoindol-2-yl)-phenylmethylidene]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S/c1-15-11-13-17(14-12-15)29(27,28)23-20(16-7-3-2-4-8-16)24-21(25)18-9-5-6-10-19(18)22(24)26/h2-14H,1H3/b23-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWFYWQRTUVFEV-BSYVCWPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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